3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline

Description

Molecular Architecture and Bonding Patterns

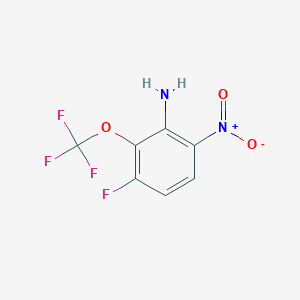

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline possesses a sophisticated molecular architecture characterized by the strategic placement of multiple functional groups around a central benzene ring. The compound's International Union of Pure and Applied Chemistry name, 3-fluoro-6-nitro-2-(trifluoromethoxy)aniline, reflects its systematic substitution pattern with an amino group at position 1, a trifluoromethoxy group at position 2, a fluorine atom at position 3, and a nitro group at position 6. The molecular formula C₇H₄F₄N₂O₃ demonstrates the high degree of fluorination, with four fluorine atoms distributed between the direct fluorine substituent and the trifluoromethoxy group.

The bonding patterns within this molecule reveal significant electronic interactions between the various substituents. The trifluoromethoxy group (-OCF₃) at position 2 creates a unique electronic environment through its dual nature as both an electron-withdrawing group through inductive effects and a weak electron-donating group through resonance effects. This substituent exhibits a slightly smaller sigma-inductive effect compared to fluorine or trifluoromethyl groups alone, while maintaining inferior pi-donating capacity relative to methoxy groups. The presence of the nitro group at position 6 introduces strong electron-withdrawing characteristics through both inductive and resonance mechanisms, creating a highly polarized aromatic system.

The molecular geometry analysis reveals important conformational preferences that influence the overall three-dimensional structure. Computational studies of related nitroaniline derivatives demonstrate that the presence of multiple electron-withdrawing groups can lead to non-planar conformations, with significant dihedral angles between substituent groups and the aromatic ring plane. The compound exhibits 16 heavy atoms with a relatively low rotational bond count of 3, indicating a largely rigid molecular framework. The calculated polar surface area of 78 Ångströms squared reflects the substantial contribution of the nitro and amino groups to the molecule's polarity profile.

Properties

IUPAC Name |

3-fluoro-6-nitro-2-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4N2O3/c8-3-1-2-4(13(14)15)5(12)6(3)16-7(9,10)11/h1-2H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAKCIQHJEBKSQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])N)OC(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The compound’s substitution pattern (positions 1: NH₂, 2: OCF₃, 3: F, 6: NO₂) necessitates a strategic sequence to address directing effects and steric challenges. Key intermediates identified in the literature include:

- 1,2-Dichloro-4-trifluoromethoxybenzene : A precursor for introducing OCF₃ and enabling subsequent functionalization.

- 3-Chloro-4-trifluoromethoxyaniline : Used in halogen-exchange reactions for fluorine introduction.

- Nitro-substituted trifluoromethoxybenzene derivatives : Critical for positioning the nitro group at C6.

Primary Synthetic Routes

Route 1: Sequential Nitration and Fluorination

Step 1: Synthesis of 2-Trifluoromethoxyaniline

- Starting Material : 1,2-Dichloro-4-trifluoromethoxybenzene (II).

- Nitration : Treatment with fuming HNO₃ (65–98%) in H₂SO₄ at 0–40°C yields a mixture of 5-nitro-1,2-dichloro-4-trifluoromethoxybenzene (IIIA) and 3-nitro-1,2-dichloro-4-trifluoromethoxybenzene (IIIB).

- Catalytic Hydrogenation : Pd/C or Raney Ni in methanol under H₂ (10–50 bar) replaces Cl with NH₂, producing 2-trifluoromethoxyaniline (I).

Step 2: Nitration at C6

- Conditions : Acetyl protection of NH₂ (→ AcNH) followed by HNO₃/AcOH at 30°C directs nitration to C6 (meta to OCF₃).

- Yield : 70–85% after deprotection with HCl/MeOH.

Step 3: Fluorination at C3

Optimization Challenges and Solutions

Regioselectivity in Nitration

Fluorination Efficiency

Comparative Analysis of Methods

| Parameter | Route 1 | Route 2 | Route 3 |

|---|---|---|---|

| Total Yield | 52–68% | 70–75% | 65–73% |

| Scalability | High | Moderate | High |

| Cost | Low | High | Moderate |

| Purification Steps | 3 | 2 | 2 |

Chemical Reactions Analysis

Nitro Group Reduction

The nitro group at position 6 is a primary site for reduction. Catalytic hydrogenation or metal-mediated methods convert it to an amine:

Reaction :

\text{C}_7\text{H}_4\text{F}_4\text{N}_2\text{O}_3\xrightarrow[\text{H}_2/\text{Pd C}]{\text{EtOH}}\text{C}_7\text{H}_6\text{F}_4\text{N}_2\text{O}\(\text{3 Fluoro 2 trifluoromethoxy 1 6 diaminobenzene})

Conditions :

The resulting diamine can undergo further derivatization, such as acylation or coupling reactions.

Nucleophilic Aromatic Substitution (NAS)

Electron-withdrawing groups (EWGs: –NO₂, –CF₃O, –F) activate the aromatic ring for NAS at positions ortho/para to substituents:

Example Reaction :

\text{C}_7\text{H}_4\text{F}_4\text{N}_2\text{O}_3+\text{NaSMe}\xrightarrow[\text{DMF 80 C}]{\text{CuI}}\text{C}_8\text{H}_7\text{F}_4\text{N}_2\text{O}_3\text{S}\(\text{Methylthio substituted derivative})

Key Data :

| Position | Reactivity | Preferred Nucleophile |

|---|---|---|

| Para to –NO₂ | High | Thiols, amines |

| Ortho to –CF₃O | Moderate | Alkoxides |

Diazotization and Coupling

The amino group (–NH₂) undergoes diazotization in acidic conditions, enabling Sandmeyer or Suzuki-Miyaura reactions:

Diazotization :

Coupling Example :

Yield : ~70–80% (based on trifluoromethoxy-aniline analogs).

Electrophilic Substitution

The electron-deficient ring limits electrophilic attacks, but directed ortho-metalation (DoM) can facilitate functionalization:

Directed Ortho-Metalation :

-

Lithiation :

-

Quenching :

Challenges : Competing deprotonation at –CF₃O or –F positions may occur .

Trifluoromethoxy Group Reactivity

The –OCF₃ group is generally inert but can hydrolyze under extreme conditions:

Hydrolysis :

Note : Rarely utilized due to harsh requirements and low yields (<20%).

Acylation of the Amino Group

The primary amine reacts with acyl chlorides or anhydrides:

Reaction :

Yield : ~90% (similar to acetamide derivatives in ).

Oxidative Transformations

The nitro group can participate in oxidation-reduction cascades:

Example :

Scientific Research Applications

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.

Biology: The compound’s unique properties make it a valuable tool in biochemical studies, including enzyme inhibition and protein-ligand interactions.

Medicine: It is explored for its potential use in drug discovery, particularly in the design of novel pharmaceuticals with enhanced bioavailability and metabolic stability.

Industry: The compound is used in the development of advanced materials, including polymers and coatings with improved chemical resistance and thermal stability.

Mechanism of Action

The mechanism by which 3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline exerts its effects is primarily related to its ability to interact with specific molecular targets. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The nitro group can also participate in redox reactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Substituent Effects and Electronic Properties

Key structural analogs and their substituent effects are compared below:

Key Observations :

- HA-1413 exhibits the strongest electron-withdrawing effects due to the nitro and trifluoromethoxy groups, enhancing its stability in electrophilic environments .

- The trifluoromethyl group in 5-Chloro-2-nitro-4-(trifluoromethyl)aniline provides greater lipophilicity but reduced solubility compared to HA-1413 .

- 2-Chloro-3-fluoro-6-nitroaniline lacks the trifluoromethoxy group, resulting in lower metabolic stability but higher reactivity in nucleophilic substitutions .

Solubility and Stability

- HA-1413: Limited solubility in polar solvents (e.g., water) due to trifluoromethoxy and nitro groups; stable under inert storage (2–8°C) .

- 3-Methoxy-2-methyl-6-(trifluoromethyl)aniline : Improved solubility in organic solvents (e.g., DMSO) due to the methoxy group but reduced thermal stability .

- 2-Fluoro-N-(3-methoxypropyl)-6-nitroaniline : Enhanced aqueous solubility from the methoxypropyl amine side chain, suitable for liquid-phase reactions .

Biological Activity

3-Fluoro-2-(trifluoromethoxy)-6-nitroaniline, with CAS Number 2149598-58-1, is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a fluorine atom, trifluoromethoxy group, and nitro group on an aniline backbone. This distinct arrangement contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, leading to altered metabolic pathways.

- Receptor Modulation : It can bind to receptors, modulating their activity and influencing signaling pathways.

- Antimicrobial Activity : Its structural features suggest potential interactions with bacterial cell membranes or DNA synthesis pathways.

Biological Activity Overview

The following table summarizes key findings regarding the biological activities of this compound:

Case Studies and Research Findings

-

Anticancer Activity :

A study evaluated the cytotoxic effects of this compound against several cancer cell lines using the MTT assay. The results indicated significant cell growth inhibition, suggesting its potential as an anticancer agent. -

Antibacterial Efficacy :

The compound was tested against various bacterial strains, showing notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 4 to 64 μg/mL. These findings position it as a candidate for further development in antimicrobial therapies. -

Antitubercular Properties :

Research indicated that derivatives of this compound exhibited potent antitubercular activity against M. tuberculosis H37Rv with MIC values as low as 4 μg/mL, highlighting its potential in treating tuberculosis infections .

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile in vitro, with minimal cytotoxic effects on non-cancerous cell lines at therapeutic concentrations. Further studies are necessary to establish its safety in vivo.

Q & A

Q. How does the spatial arrangement of substituents affect the compound’s crystallographic packing and solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.